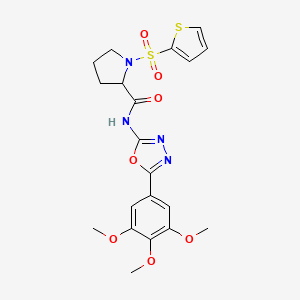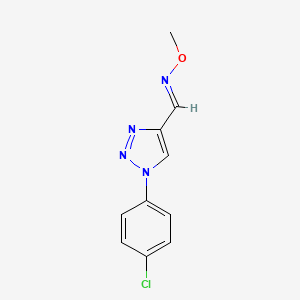
5-Bromo-8-hydroxyquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-8-hydroxyquinolin-2(1H)-one (BHQ) is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. BHQ is a heterocyclic organic compound that belongs to the quinoline family. It has a molecular formula of C9H6BrNO2 and a molecular weight of 242.05 g/mol. BHQ is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Applications De Recherche Scientifique
Photolabile Protecting Group
5-Bromo-8-hydroxyquinolin-2(1H)-one, also referred to as 8-bromo-7-hydroxyquinoline (BHQ), is utilized as a photolabile protecting group for carboxylic acids. Its properties include high single photon quantum efficiency, sensitivity to multiphoton-induced photolysis, increased solubility, and low fluorescence, making it useful for caging biological messengers (Fedoryak & Dore, 2002).
Spectroscopic Characterization
BHQ's resonance Raman characterization in different forms and its properties in various solutions have been studied. It exhibits different spectroscopic properties based on its form and solution environment (An et al., 2009).
NMR Spectroscopy
The 1H and 13C NMR spectra of 8-hydroxyquinoline and its 5-substituted analogs, including the 5-bromo variant, have been analyzed. This study offers insights into the electronic structure and chemical behavior of these compounds (Kidrič et al., 1981).
Corrosion Inhibition
Derivatives of 8-hydroxyquinoline, including those with 5-bromo substitution, have been investigated for their corrosion inhibition properties on mild steel in acidic environments. Their effectiveness and the underlying mechanisms were studied through experimental and computational methods (Rbaa et al., 2018).
Vibrational Spectroscopy and Theoretical Studies
The vibrational spectroscopy, electronic structure, and molecular properties of 5,7-dibromo-8-hydroxyquinoline, a related compound, have been investigated, providing comparative insights into the effects of bromine and other substituents on 8-hydroxyquinoline (Lakshmi et al., 2011).
Photochromic Spiropyrans and Spirooxazines
5-Bromo-8-hydroxyquinoline has been used in the synthesis of photochromic spiropyrans and spirooxazines, indicating its utility in creating compounds with light-responsive properties (Voloshin et al., 2008).
Metal-Complex Formation
Studies have shown the ability of 8-hydroxyquinoline derivatives, including 5-bromo variants, to form metal complexes, which has implications for their use in medicinal applications and metal ion homeostasis research (Summers et al., 2020).
Synthesis of Novel Derivatives
Research has been conducted on the synthesis of novel derivatives of 8-hydroxyquinoline, providing insights into the chemical behavior and potential applications of these compounds (Majumdar & Mukhopadhyay, 2003).
Propriétés
IUPAC Name |
5-bromo-8-hydroxy-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-2-3-7(12)9-5(6)1-4-8(13)11-9/h1-4,12H,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMIVCPFBJJSIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C(C=CC(=C21)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1416440-40-8 |
Source


|
| Record name | 5-bromo-8-hydroxy-1,2-dihydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2406556.png)



![2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide](/img/structure/B2406563.png)
![4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B2406565.png)
![Ethyl 4''-ethoxy-3-(methylsulfonamido)-5'-oxo-2',3',4',5'-tetrahydro-[1,1':3',1''-terphenyl]-4'-carboxylate](/img/structure/B2406568.png)
![3-(3-methoxyphenyl)-N,1-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2406569.png)
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B2406572.png)
![2-methyl-4-[(2R)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B2406573.png)
![4-Methylthio-2-[(2,5,6-trimethylthiopheno[3,2-e]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B2406574.png)
![5-methyl-2,4-dioxo-3-phenyl-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2406575.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2406578.png)